molecular formula C13H16O4 B12669005 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate CAS No. 84604-43-3

1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate

Cat. No.: B12669005
CAS No.: 84604-43-3
M. Wt: 236.26 g/mol
InChI Key: BDQVWTJEMUNXSJ-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26374 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring fused with a methylbutyrate group. It is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate typically involves the esterification of 1,3-benzodioxole-5-methanol with 2-methylbutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in structure but contains an amine group instead of an ester group.

    1,3-Benzodioxol-5-ylmethyl 2-methylbutanoic acid: The oxidized form of 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate.

    1,3-Benzodioxol-5-ylmethyl 2-methylbutanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

84604-43-3

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-methylbutanoate

InChI

InChI=1S/C13H16O4/c1-3-9(2)13(14)15-7-10-4-5-11-12(6-10)17-8-16-11/h4-6,9H,3,7-8H2,1-2H3

InChI Key

BDQVWTJEMUNXSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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